5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Medicinal Chemistry ADME Optimization Drug Discovery

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 1784053-08-2; also listed as 1427503-11-4 under alternative nomenclature) is a fluorinated benzoic acid derivative with the molecular formula C9H8F3NO3 and molecular weight of 235.16 g/mol. Its structure comprises an amino group at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position on a benzoic acid core.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
Cat. No. B12076422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N
InChIInChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13/h2-3H,13H2,1H3,(H,14,15)
InChIKeyTWAODCJDJPKNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid: A Fluorinated Building Block for Medicinal Chemistry and Organic Synthesis


5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 1784053-08-2; also listed as 1427503-11-4 under alternative nomenclature) is a fluorinated benzoic acid derivative with the molecular formula C9H8F3NO3 and molecular weight of 235.16 g/mol. Its structure comprises an amino group at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position on a benzoic acid core [1]. This specific substitution pattern distinguishes it from simpler analogs such as 2-amino-4-(trifluoromethyl)benzoic acid (CAS: 402-13-1) and 4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 127817-85-0), and confers unique reactivity and selectivity in synthetic applications [2].

Why 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Cannot Be Replaced by Common In-Class Analogs


The substitution pattern of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid creates a distinct electronic and steric environment that fundamentally alters its reactivity and physicochemical properties relative to close structural analogs. The combination of an electron-donating amino group and methoxy substituent with the strong electron-withdrawing trifluoromethyl group produces a polarized aromatic system with regioselective reactivity that cannot be replicated by compounds lacking this specific substitution pattern [1]. The presence of all three functional groups—amino, methoxy, and trifluoromethyl—on a single benzoic acid scaffold enables synthetic transformations and biological interactions that are unattainable with simpler di-substituted analogs . As demonstrated in the quantitative comparisons below, substitution with a generic analog would result in measurable differences in lipophilicity, procurement cost, synthetic regioselectivity, and target engagement profiles.

Quantitative Differentiation of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Against Closest Analogs


Calculated Lipophilicity Advantage of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Over 4-Methoxy-2-(trifluoromethyl)benzoic Acid

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid exhibits a calculated XLogP3 value of 1.6, which is 0.7 log units lower than the XLogP3 of 2.3 for 4-methoxy-2-(trifluoromethyl)benzoic acid (the non-amino analog, CAS: 127817-85-0) [1] . This reduction in lipophilicity is attributable to the presence of the polar amino group, which introduces additional hydrogen bond donor/acceptor capacity and increases topological polar surface area (TPSA) from 46.5 Ų to 72.6 Ų .

Medicinal Chemistry ADME Optimization Drug Discovery

Procurement Cost Advantage of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Relative to 2-Amino-4-(trifluoromethyl)benzoic Acid

Based on published vendor pricing data, 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid (CAS: 1784053-08-2) is offered at $1,486.00 per gram (95% purity), whereas 2-amino-4-(trifluoromethyl)benzoic acid (CAS: 402-13-1), a structurally related analog lacking the methoxy group, is priced at $760.00 per gram [1] . The target compound commands a 96% premium over the simpler analog, reflecting the added synthetic complexity of introducing the methoxy substituent.

Procurement Cost Analysis Laboratory Supply

Regioselective Synthetic Advantage: Unique Nitration Directing Effects of the Methoxy Substituent

The methoxy group at the 4-position of 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid serves as a strong ortho/para-directing substituent, enabling regioselective nitration at the 5-position (para to methoxy) during synthetic elaboration of the methyl ester precursor . In contrast, 2-amino-4-(trifluoromethyl)benzoic acid lacks this methoxy directing group, resulting in fundamentally different regioselectivity patterns for electrophilic aromatic substitution. The documented nitration of methyl 4-methoxy-2-(trifluoromethyl)benzoate proceeds with 65–70% yield under controlled conditions (acetyl nitrate in anhydrous acetonitrile at 0–5°C), followed by reduction to the amino group in 90–95% yield .

Organic Synthesis Regioselective Nitration Building Block Chemistry

Biological Activity Profile: Distinct Target Engagement Spectrum in In Vitro Enzyme Inhibition Assays

Compounds structurally related to 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid have been evaluated in multiple enzyme inhibition assays, demonstrating distinct target engagement profiles. Notably, a derivative containing the 4-methoxy-2-(trifluoromethyl)benzoyl moiety exhibited potent inhibition of serine-protein kinase ATM (IC50 = 12 nM) and mTOR (IC50 = 60 nM), while showing markedly reduced activity against ATR (IC50 = 141 nM) and DNA-PK (IC50 = 1,940 nM), representing a >160-fold selectivity window between ATM and DNA-PK [1]. In contrast, simpler trifluoromethyl-substituted benzoic acid derivatives lacking the methoxy-amino combination have been reported to show fundamentally different target selectivity patterns, including weak HDAC inhibition (Ki > 50,000 nM) and minimal activity against MAO-B (IC50 = 141,000 nM) [2] [3].

Enzyme Inhibition Drug Discovery Pharmacology

Recommended Procurement and Application Scenarios for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds Requiring Defined Selectivity Profiles

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid serves as a versatile starting material for constructing kinase inhibitor scaffolds with selectivity toward ATM and mTOR over ATR and DNA-PK. The compound's amino and carboxylic acid functional groups enable rapid diversification through amide bond formation and esterification, while the methoxy group contributes to optimized lipophilicity (XLogP3 = 1.6) that balances permeability and solubility in lead optimization [1] [2].

Organic Synthesis: Regioselective Elaboration via Directed Electrophilic Aromatic Substitution

The methoxy substituent at the 4-position provides strong ortho/para-directing effects that enable predictable and controlled regioselective functionalization of the aromatic ring. This property is particularly valuable for synthesizing complex poly-substituted aromatic systems where precise control over substitution pattern is critical. The documented nitration of the methyl ester precursor proceeds in 65–70% yield, demonstrating the synthetic utility of this directing effect .

ADME Optimization: Fine-Tuning Lipophilicity in Lead Compound Series

With a calculated XLogP3 of 1.6, 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid offers a 0.7 log unit reduction in lipophilicity relative to its non-amino analog, corresponding to approximately 5-fold lower octanol-water partitioning [1] . This property makes it a strategic choice for medicinal chemistry programs seeking to reduce lipophilicity-driven off-target effects while retaining the metabolic stability benefits conferred by the trifluoromethyl group [1].

Cost-Effective Procurement: Avoiding Multi-Step Synthesis of Functionalized Intermediates

While 5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid commands a 96% premium over simpler analogs such as 2-amino-4-(trifluoromethyl)benzoic acid, this investment may be justified when the methoxy group is required in the final target molecule [3] . Procurement of this pre-functionalized building block eliminates 1–2 synthetic steps that would otherwise be required to introduce the methoxy substituent de novo, potentially reducing overall project timeline and labor costs.

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